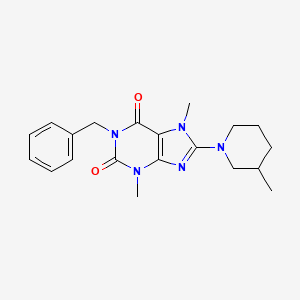

![molecular formula C15H15N3O4S B2858058 methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate CAS No. 1705747-63-2](/img/structure/B2858058.png)

methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 7,8-dihydropyrido[4,3-d]pyrimidin-2-one . The bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) has been incorporated into DNA duplexes, resulting in a significant enhancement of their stability .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and characterized using spectral data .Chemical Reactions Analysis

The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) into DNA duplexes results in a significant enhancement of their stability . This suggests that the compound can form base pairs with either guanine or adenine .Aplicaciones Científicas De Investigación

Anti-Breast-Cancer Activity

Compounds with a pyrido[2,3-d]pyrimidine structure have been studied for their potential anti-breast-cancer activity . They have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

CDK4/6 Inhibitors

CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6, which disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Compounds with a pyrido[2,3-d]pyrimidine structure, like the one , are used in the synthesis of these inhibitors .

Ligands for Receptors

Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . This makes them useful in the development of various drugs.

Synthesis of Complex Organic Molecules

The compound can be used in multicomponent reactions (MCRs), which are efficient tools in modern synthetic organic chemistry due to their applicability in the construction of complex organic molecules in one-step operation with high atom economy .

Eco-Compatible Organic Synthesis

The compound can be used in the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives using a 2-aminoethanesulfonic acid in water . This represents an efficient and eco-friendly method for organic synthesis.

Antibiotic Research

Compounds with a pyrido[2,3-d]pyrimidine structure have been used in the development of antibiotics active against Gram-negative and some Gram-positive bacteria .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-22-15(19)11-2-4-13(5-3-11)23(20,21)18-7-6-14-12(9-18)8-16-10-17-14/h2-5,8,10H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUSQNQMLXGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2857976.png)

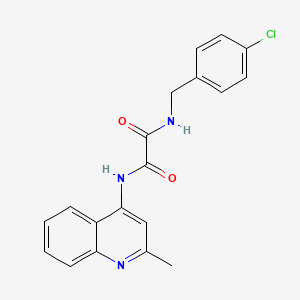

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2857977.png)

![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)

![phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2857979.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2857990.png)

![2-[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2857994.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)

![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)